molecular formula C18H14ClNO2 B3016508 (4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone CAS No. 1351792-84-1

(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone

Cat. No. B3016508
CAS RN: 1351792-84-1
M. Wt: 311.77
InChI Key: OQDPUENTNIYHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-Chloro-6-methoxyquinolin-3-yl)(4-methylphenyl)methanone" is a chlorinated quinoline derivative with a methoxy group and a methylphenyl methanone moiety. Quinoline derivatives are known for their diverse biological activities and are often explored for their therapeutic potential. The presence of a methoxy group and a chloro substituent can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of chlorinated quinoline derivatives can involve multiple steps, including cyclization, nitration, reduction, and chlorination. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through a three-step process starting from 4-methoxyaniline, which included cyclization, nitrification, and chlorination, with a high yield of 85% . Similarly, the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline involved five steps starting from methyl 4-hydroxy-3-methoxybenzoate, with a total yield of 29.2% . These methods demonstrate the complexity and the multi-step nature of synthesizing chlorinated quinoline derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated quinoline derivatives can be confirmed using various spectroscopic techniques. For instance, the structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was confirmed by X-ray diffraction (XRD) study, showing that it crystallizes in the monoclinic space group with specific cell parameters . Similarly, the structure of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline was characterized by 1H and 13C NMR, Fourier transform-infrared, and gas chromatography-mass spectrometry, with X-ray powder diffraction data indicating an orthorhombic system .

Chemical Reactions Analysis

Chlorinated quinoline derivatives can undergo various chemical reactions, including those facilitated by protecting groups. For example, the protecting group di-(4-methoxyphenyl)methyl can be removed by ceric ammonium nitrate on silica or 2,3-dichloro-5,6-dicyanoquinone, which is useful in the synthesis of urethanes and uridine derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the outcome of reactions such as substitution or cyclization.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated quinoline derivatives are influenced by their molecular structure. For instance, the presence of a chloro substituent and a methoxy group can affect the compound's solubility, melting point, and stability. The crystalline structure, as determined by XRD, can provide insights into the intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity . The spectral data obtained from NMR and mass spectrometry are essential for verifying the purity and identity of these compounds .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

(4-chloro-6-methoxyquinolin-3-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-11-3-5-12(6-4-11)18(21)15-10-20-16-8-7-13(22-2)9-14(16)17(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDPUENTNIYHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.